4-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-3-(4-fluorophenyl)-1H-pyrazole
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Overview
Description
4-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-3-(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-3-(4-fluorophenyl)-1H-pyrazole typically involves the following steps:
Formation of Hydrazone Intermediate: The reaction begins with the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone is then subjected to cyclization with 4-fluorophenylhydrazine under acidic conditions to form the pyrazole ring.
Final Product Formation: The final step involves the condensation of the intermediate with 4-fluorobenzaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-3-(4-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-3-(4-fluorophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-3-(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory pathways.
Interacting with Receptors: Modulating the activity of receptors related to pain and inflammation.
Disrupting Cellular Processes: Affecting cellular processes such as cell division and apoptosis, which is relevant in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-3-(4-bromophenyl)-1H-pyrazole
- 4-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-3-(4-methylphenyl)-1H-pyrazole
Uniqueness
4-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-3-(4-fluorophenyl)-1H-pyrazole is unique due to the presence of both chlorophenyl and fluorophenyl groups, which confer distinct electronic and steric properties
Properties
IUPAC Name |
4-chloro-N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4/c17-13-3-7-15(8-4-13)21-19-9-12-10-20-22-16(12)11-1-5-14(18)6-2-11/h1-10,21H,(H,20,22)/b19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLOICWKRLPGNF-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=NNC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C=NN2)/C=N/NC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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